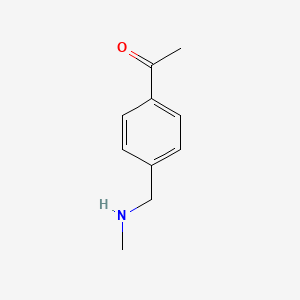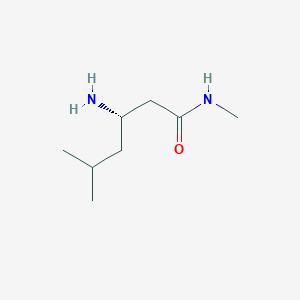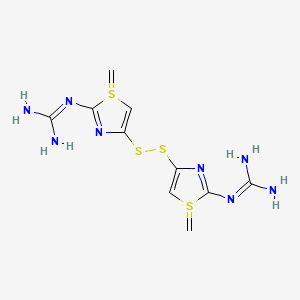
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 7th position enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-1,6-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature to ensure selective bromination at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in 7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine can be substituted with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives with higher oxidation states.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecular architectures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Substitution: Nucleophiles like amines, thiols, and alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted naphthyridines, oxidized derivatives, and complex molecular structures resulting from coupling reactions .
Aplicaciones Científicas De Investigación
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. It can also modulate receptor activity by binding to specific sites and altering receptor conformation and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-1,5-naphthyridine: Similar structure but with different nitrogen atom positioning, leading to distinct reactivity and biological activity.
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine: Another brominated naphthyridine with bromine at a different position, resulting in different chemical properties.
1,2,3,4-Tetrahydro-2,7-naphthyridine: A structural isomer with variations in nitrogen atom placement and reactivity.
Uniqueness
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific bromination pattern, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, reduction, and coupling reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H9BrN2 |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
7-bromo-1,2,3,4-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2 |
Clave InChI |
QWJDMMVZUJCVAA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CN=C(C=C2NC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



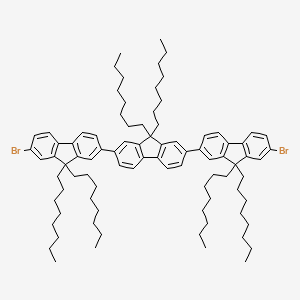
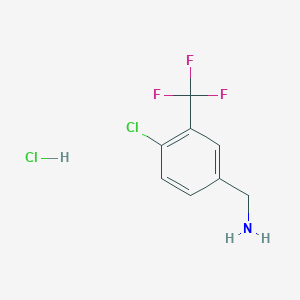
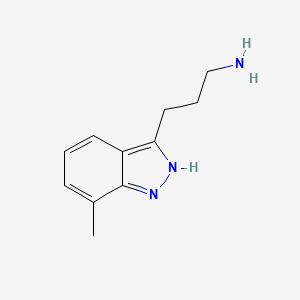
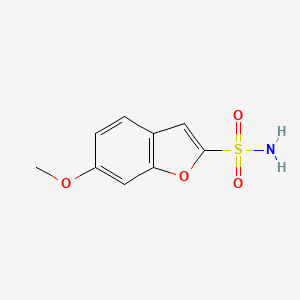
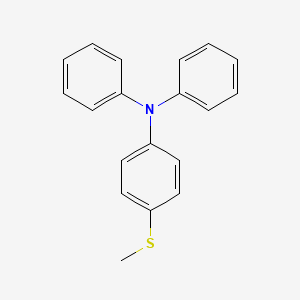
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
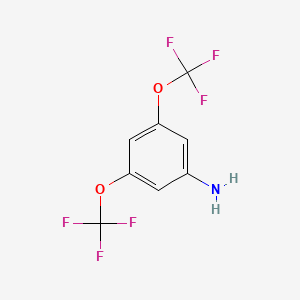
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
